molecular formula C9H16N2O B2775587 1-Allylpiperidine-4-carboxamide CAS No. 1098626-24-4

1-Allylpiperidine-4-carboxamide

Cat. No. B2775587
CAS RN: 1098626-24-4
M. Wt: 168.24
InChI Key: ILHHQEZUHFVLJM-UHFFFAOYSA-N
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Description

1-Allylpiperidine-4-carboxamide is a chemical compound with the molecular formula C9H16N2O. Piperidines, which include 1-Allylpiperidine-4-carboxamide, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .


Molecular Structure Analysis

The molecular structure of 1-Allylpiperidine-4-carboxamide can be analyzed using various techniques such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of pipiridine synthesis and functionalization have been reviewed in recent years .


Physical And Chemical Properties Analysis

Piperidines have three typical characteristics: high density of functional groups (e.g., hydroxyl), diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .

Scientific Research Applications

Synthetic Chemistry Applications

  • Functionalized Chloroenamines and Cyclopiperidine Synthesis : The study by Vilsmaier et al. (1995) focused on synthesizing 4-amino-3,5-cyclopiperidine compounds with unsubstituted amino moieties, highlighting the importance of such structures in synthetic chemistry. The cyclopiperidine compounds exhibited a preference for a boat conformation, offering insights into the conformational preferences of cyclic compounds related to 1-Allylpiperidine-4-carboxamide Vilsmaier et al., 1995.

  • Novel C2-Symmetric Piperidine Derivatives : Takahata et al. (2006) described the preparation of a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, highlighting a novel route to trans-2,6-disubstituted piperidine-related alkaloids. This demonstrates the synthetic versatility of piperidine derivatives, offering a foundation for developing new compounds with enhanced biological activities Takahata et al., 2006.

Biological Activities

  • Antitumor Properties : The synthesis and evaluation of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide derivatives reported by Atwell et al. (1987) showed remarkable activity against the Lewis lung solid tumor, suggesting that derivatives of carboxamide compounds, similar to 1-Allylpiperidine-4-carboxamide, might possess significant antitumor properties Atwell et al., 1987.

  • Antimicrobial Activity : Pokhodylo et al. (2021) discovered novel 1H-1,2,3-triazole-4-carboxamides with promising antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains as well as fungal strains. This underscores the potential of carboxamide derivatives in developing new antimicrobial agents Pokhodylo et al., 2021.

  • Enzyme Inhibition : Uchida et al. (1995) synthesized 4-(phenylamino)quinoline-3-carboxamides as inhibitors of gastric H+/K+-ATPase, demonstrating the potential of carboxamide derivatives in discovering novel enzyme inhibitors with applications in treating diseases like ulcers Uchida et al., 1995.

Future Directions

The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . Piperidines, including 1-Allylpiperidine-4-carboxamide, could potentially be utilized in these advancements .

properties

IUPAC Name

1-prop-2-enylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-5-11-6-3-8(4-7-11)9(10)12/h2,8H,1,3-7H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHHQEZUHFVLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC(CC1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allylpiperidine-4-carboxamide

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